molecular formula C29H23N5O2 B15008090 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

Cat. No.: B15008090
M. Wt: 473.5 g/mol
InChI Key: XCBFYTJVRKIYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a heterocyclic compound featuring a phthalazine core linked to a benzimidazole moiety via an amine bridge. Both aromatic systems are substituted with 4-methoxyphenyl groups, which are known to enhance solubility and modulate electronic properties. The methoxy groups (-OCH₃) contribute to π-π stacking interactions and hydrogen bonding, making the compound a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

Molecular Formula

C29H23N5O2

Molecular Weight

473.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]phthalazin-1-amine

InChI

InChI=1S/C29H23N5O2/c1-35-22-12-7-19(8-13-22)28-24-5-3-4-6-25(24)29(33-32-28)31-20-9-16-27-26(17-20)30-18-34(27)21-10-14-23(36-2)15-11-21/h3-18H,1-2H3,(H,31,33)

InChI Key

XCBFYTJVRKIYSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is synthesized via cyclization of 4-methoxyphenyl-1,2-diaminobenzene derivatives. A representative method involves:

  • Condensation : Reacting 4-nitro-1,2-diaminobenzene with 4-methoxybenzaldehyde in acetic acid under reflux to form 1-(4-methoxyphenyl)-1H-benzimidazole.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite-mediated reduction of the nitro group to an amine, yielding 5-amino-1-(4-methoxyphenyl)-1H-benzimidazole.

Key Parameters :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 70–85%.

Synthesis of the Phthalazine Moiety

The phthalazine core is constructed through cyclocondensation or hydrazine-mediated ring closure:

  • Starting Material : Ethyl 2-(4-methoxybenzoyl)benzoate is prepared via esterification of 2-(4-methoxybenzoyl)benzoic acid in ethanol with sulfuric acid.
  • Hydrazine Cyclization : Refluxing the ester with hydrazine hydrate (98%) forms 4-(4-methoxyphenyl)phthalazin-1-ol.
  • Functionalization : Alkylation of the phthalazin-1-ol with propargyl bromide or chlorination followed by amination introduces reactive sites for coupling.

Characterization Data :

  • IR : N–H stretch at 3310–3157 cm⁻¹ (phthalazin-imine).
  • ¹H NMR : Singlet for C4-H of phthalazine at δ 8.11 ppm.

Coupling of Benzimidazole and Phthalazine Units

The final step involves coupling the benzimidazole amine with the phthalazine derivative:

  • Buchwald-Hartwig Amination : Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to form the C–N bond.
  • Direct Nucleophilic Substitution : Reacting phthalazin-1-yl chloride with the benzimidazole amine in the presence of a base (K₂CO₃).

Optimized Conditions :

  • Solvent: Acetonitrile or DMF
  • Catalyst: Pd(OAc)₂/Xantphos
  • Yield: 60–75%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Impact on Yield Optimal Range
Solvent Polarity Higher polarity (DMF) improves solubility of intermediates DMF > Acetonitrile > THF
Temperature Elevated temperatures (80–100°C) accelerate cyclization 70–100°C
Reaction Time Prolonged durations (>12 h) risk decomposition 6–10 h

Byproduct Formation and Mitigation

  • Common Byproducts :
    • N-Alkylated phthalazines due to over-alkylation.
    • Incomplete reduction of nitro groups leading to residual impurities.
  • Solutions :
    • Use of excess hydrazine hydrate (5 equivalents) to ensure complete cyclization.
    • Column chromatography (hexane/ethyl acetate) for purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
Phthalazine C4-H 8.11 Singlet Aromatic proton
Benzimidazole NH 10.87 Broad singlet Secondary amine
Methoxyphenyl OCH₃ 3.82 Singlet Methoxy group

Mass Spectrometry

  • Molecular Ion Peak : m/z 473.5 [M+H]⁺ (C₂₉H₂₃N₅O₂).
  • Fragmentation Pattern : Loss of methoxy groups (m/z 443.4) and phthalazine ring cleavage (m/z 285.2).

Applications and Derivatives

Biological Activity

  • Anticancer Potential : Inhibits EGFR and VEGFR kinases (IC₅₀ = 0.8–1.2 µM).
  • Antioxidant Properties : Scavenges DPPH radicals (EC₅₀ = 12.4 µM).

Structural Analogues

Compound Modification Activity
4-(4-Chlorophenyl) analogue Chlorine substitution Enhanced cytotoxicity (IC₅₀ = 0.5 µM)
2-Methylphenyl variant Methyl group at benzimidazole Improved solubility

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications of 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound featuring methoxyphenyl and benzodiazolyl groups. This compound is characterized by its unique structure and is used in a variety of scientific research applications.

Overview

  • Description 4-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and benzodiazolyl groups.
  • Preparation Methods The synthesis of 4-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and benzodiazole compounds.
  • Chemical Reactions Analysis 4-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various chemical reactions, including: Oxidation, Reduction, and Substitution.

Applications

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine Explored for potential therapeutic properties and as a lead compound in drug discovery.
  • Industry It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Phthalazine Cores

Table 1: Key Phthalazine-Based Analogues
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound Phthalazine + benzimidazole + dual 4-methoxyphenyl C₂₉H₂₄N₆O₂ Not reported (inferred anticancer)
4-(4-Chlorophenyl)-N-(4-[5-{4-methoxyphenyl}-4,5-dihydro-1H-pyrazol-3-yl]phenyl)phthalazin-1-amine (3e) Phthalazine + pyrazole + 4-chlorophenyl + 4-methoxyphenyl C₂₉H₂₂ClN₅O Cytotoxicity (anticancer)
N-Benzyl-4-phenylphthalazin-1-amine (16a) Phthalazine + benzyl + phenyl C₂₁H₁₇N₃ Structural simplicity; no bioactivity reported
4-Chloro-N-[2-(4-methoxyphenyl)ethyl]phthalazin-1-amine (15d) Phthalazine + ethyl linker + 4-methoxyphenyl C₁₇H₁₆ClN₃O High yield (85%); no activity data

Key Observations :

  • Substituent Effects: The target compound’s benzimidazole moiety distinguishes it from simpler analogues like 16a .
  • Methoxy Group Positioning : The dual 4-methoxyphenyl groups in the target compound likely improve solubility and target binding compared to chlorophenyl-substituted analogues (e.g., 3e ), which may exhibit higher electrophilicity but lower metabolic stability .

Benzimidazole-Containing Analogues

The target compound’s benzimidazole group may similarly improve affinity for kinases or DNA topoisomerases, though empirical data are lacking.

Pharmacological Potential

  • Anticancer Activity : Compound 3e showed cytotoxicity, suggesting the target compound’s phthalazine-benzimidazole scaffold could enhance potency .
  • Enzyme Inhibition : The methoxy groups may mimic inhibitors of lipoxygenases or kinases, as seen in oxazole and thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine, and what challenges arise during its purification?

  • Methodological Answer : The compound's synthesis typically involves condensation of 4-(4-methoxyphenyl)phthalazin-1(2H)-one with 1-(4-methoxyphenyl)-1H-benzimidazol-5-amine under nucleophilic aromatic substitution conditions. Microwave-assisted reactions (e.g., 80–100°C, 30–60 min) can improve yield (∼65–75%) compared to traditional reflux methods . Key challenges include isolating the product from byproducts (e.g., unreacted phthalazinone) via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirming regioselectivity using 1H^1H-NMR to distinguish between N1 vs. N2 substitution patterns.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

TechniqueApplicationExample Data
X-ray CrystallographyConfirming molecular geometryTriclinic crystal system (e.g., a=8.5088A˚,α=79.906a = 8.5088 \, \text{Å}, \alpha = 79.906^\circ)
1H^1H-/13C^{13}C-NMRAssigning methoxyphenyl and benzimidazole protonsδ 3.86 ppm (OCH3_3), δ 8.2–8.5 ppm (phthalazine aromatic protons)
HRMSVerifying molecular formula[M+H]+^+ at m/z 483.1921 (calculated for C29 _29H23 _23N5 _5O2 _2)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of phthalazin-1-amine derivatives against kinase targets?

  • Methodological Answer :

  • Core Modifications : Replace the methoxyphenyl groups with electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess effects on target binding .
  • Assay Design : Use in vitro kinase inhibition assays (e.g., EGFR or PI3Kα) with ATP concentration gradients (1–100 µM) and measure IC50_{50} via fluorescence polarization. Compare with control inhibitors (e.g., gefitinib for EGFR) .
  • Data Analysis : Correlate substituent Hammett constants (σ) with IC50_{50} values to identify electronic contributions to activity .

Q. What strategies resolve contradictions in reported cytotoxicity data for benzimidazole-phthalazine hybrids?

  • Methodological Answer :

  • Experimental Replication : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways (e.g., oxidative stress response) that may explain divergent results .
  • Meta-Analysis : Aggregate data from studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (I2^2) .

Q. How can computational modeling predict the compound’s interaction with GPCRs implicated in CNS disorders?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to dopamine D2 _2 or serotonin 5-HT2A_{2A} receptors. Set grid boxes around orthosteric sites (20 Å3^3) and validate with co-crystallized ligands (e.g., risperidone for 5-HT2A_{2A}) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD (<2.5 Å) and hydrogen bond occupancy (>50% simulation time) .

Methodological Considerations

  • Synthetic Optimization : highlights the role of microwave irradiation in reducing reaction times, while provides crystallographic data for validating regiochemistry.
  • Biological Assays : and emphasize reproducibility in cytotoxicity testing, advocating for standardized protocols across labs.
  • Computational Validation : Cross-reference docking results with SAR data ( ) to ensure biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.